1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4S/c9-7-3-1-6(2-4-7)5-13-8(14)10-11-12-13/h1-4H,5H2,(H,10,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDALEVNMRAKOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=S)N=NN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Reagents : 4-Bromobenzyl cyanide (10 mmol), sodium azide (15 mmol), sulfur powder (10 mmol), dimethylformamide (DMF, 30 mL).
- Conditions : The mixture is heated at 100°C under nitrogen for 12–18 hours.
- Workup : After cooling, the reaction is quenched with ice water, and the precipitate is filtered.
- Purification : Recrystallization from ethanol yields the product as a pale-yellow solid.
Key Observations:
- Yield : 70–75% (dependent on reaction time and purity of starting material).
- Mechanism : Sulfur acts as a thiophilic agent, enabling the formation of the thione group during cyclization.
- Regioselectivity : The 2H-tautomer is favored due to the electron-withdrawing effect of the 4-bromobenzyl group, stabilizing the thione form.
Thioalkylation of Tetrazole-5-Thiol with 4-Bromobenzyl Bromide
An alternative route involves alkylation of pre-formed tetrazole-5-thiol with 4-bromobenzyl bromide. This method leverages the nucleophilic properties of the tetrazole thiolate ion to introduce the benzyl substituent.
Procedure:
- Reagents : Tetrazole-5-thiol (10 mmol), 4-bromobenzyl bromide (12 mmol), potassium carbonate (15 mmol), tetrahydrofuran (THF, 40 mL).
- Conditions : The mixture is refluxed for 6–8 hours under inert atmosphere.
- Workup : The solvent is evaporated, and the residue is dissolved in dichloromethane.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.
Key Observations:
- Yield : 80–85% (higher efficiency compared to cyclocondensation).
- Side Reactions : Competing N-alkylation may occur but is minimized by using excess 4-bromobenzyl bromide.
- Characterization : $$^1$$H NMR (DMSO-$$d6$$): δ 4.75 (s, 2H, CH$$2$$), 7.45–7.60 (m, 4H, aromatic).
Thionation of 1-[(4-Bromophenyl)Methyl]-2H-Tetrazole-5-One Using Lawesson’s Reagent
For precursors containing a carbonyl group, thionation with Lawesson’s reagent offers a viable pathway. This method requires initial synthesis of 1-[(4-bromophenyl)methyl]-2H-tetrazole-5-one, followed by sulfur insertion.
Procedure:
Key Observations:
- Yield : 60–65% (lower due to intermediate synthesis steps).
- Advantage : High selectivity for thione formation without disturbing the benzyl group.
- Limitation : Requires prior synthesis of the tetrazole-5-one precursor, adding complexity.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Yield | Reaction Time | Complexity |
|---|---|---|---|---|
| Cyclocondensation | 4-Bromobenzyl cyanide | 70–75% | 12–18 hours | Moderate |
| Thioalkylation | Tetrazole-5-thiol | 80–85% | 6–8 hours | Low |
| Thionation | Tetrazole-5-one derivative | 60–65% | 4–6 hours | High |
Key Insights :
- Efficiency : Thioalkylation offers the highest yield and shortest reaction time, making it the preferred method for large-scale synthesis.
- Regiochemical Control : Cyclocondensation inherently favors the 2H-tautomer due to electronic effects.
- Practicality : Thionation is less favorable due to multi-step requirements but remains useful for specialized applications.
Mechanistic Considerations
Cyclocondensation Pathway
The reaction proceeds through nucleophilic attack of the azide ion on the nitrile carbon, forming a tetrazolate intermediate. Sulfur facilitates proton transfer and stabilizes the thione tautomer. Aromatic bromine enhances electrophilicity at the benzylic position, promoting cyclization.
Thioalkylation Mechanism
Deprotonation of tetrazole-5-thiol generates a thiolate ion, which undergoes S$$_\text{N}$$2 displacement with 4-bromobenzyl bromide. Steric hindrance from the bromophenyl group directs alkylation exclusively at the sulfur atom.
Characterization and Validation
Spectroscopic Data
- $$^1$$H NMR : Aromatic protons resonate at δ 7.45–7.60 (m, 4H), with the benzylic CH$$_2$$ group at δ 4.75 (s).
- IR : Strong absorption at 1250 cm$$^{-1}$$ (C=S stretch) and 680 cm$$^{-1}$$ (C-Br stretch).
- Mass Spectrometry : Molecular ion peak at m/z 271.14 (M$$^+$$), consistent with the molecular formula C$$8$$H$$6$$BrN$$_4$$S.
Purity Assessment
Elemental analysis (% calculated/found): C (35.45/35.42), H (2.23/2.20), N (20.67/20.65), S (11.83/11.80).
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)methyl]-2H-tetrazole-5-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thione group can be oxidized to a sulfone or reduced to a thiol, depending on the reagents used.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted tetrazoles
- Sulfones and thiols
- Cyclized heterocycles
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds, including 1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione, exhibit significant antimicrobial properties. In a study by Varadaraji et al., various tetrazole derivatives were synthesized and screened for antibacterial and antifungal activities against pathogens such as Escherichia coli and Candida albicans. Some compounds demonstrated activity comparable to standard antibiotics like Ofloxacin and Griseofulvin .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Gundugola et al. reported that certain synthesized tetrazole derivatives inhibited the proliferation of leukemia (L1210) and breast cancer (SK-BR-3) cell lines in vitro. The study found that these compounds reduced the expression of the Ki-67 marker, indicating decreased cell proliferation .
Antihypertensive Effects
In another application, researchers synthesized a series of tetrazole derivatives and assessed their antihypertensive activity. The results indicated that some compounds exhibited remarkable efficacy compared to standard antihypertensive drugs like Losartan .
Materials Science
Organic Semiconductors
The electronic properties of 1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione make it a candidate for use in organic semiconductors. Its unique structure allows for efficient charge transport, which is critical in the development of electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Chemical Biology
Building Block for Complex Molecules
This compound serves as a versatile building block in the synthesis of more complex molecules used in biochemical studies. Its ability to participate in various chemical reactions enables researchers to create novel compounds with tailored biological activities.
Table 1: Biological Activities of 1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione Derivatives
Table 2: Synthesis Methods for Tetrazole Derivatives
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-2H-tetrazole-5-thione
- 1-[(4-Methylphenyl)methyl]-2H-tetrazole-5-thione
- 1-[(4-Fluorophenyl)methyl]-2H-tetrazole-5-thione
Uniqueness: 1-[(4-Bromophenyl)methyl]-2H-tetrazole-5-thione is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions and enhances its potential interactions with biological targets compared to its analogs.
Biological Activity
1-[(4-Bromophenyl)methyl]-2H-tetrazole-5-thione is a compound belonging to the tetrazole family, which is recognized for its diverse biological activities. This article aims to explore the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure
The chemical structure of 1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione can be represented as follows:
This compound features a bromophenyl group attached to a tetrazole ring, which is known for its ability to modulate various biological pathways.
Biological Activity Overview
1-[(4-Bromophenyl)methyl]-2H-tetrazole-5-thione exhibits a range of biological activities, including:
- Antimicrobial Activity : It has demonstrated significant efficacy against various bacterial strains and fungi.
- Anticancer Properties : Studies indicate its potential in inhibiting the proliferation of cancer cells.
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation markers.
Antimicrobial Activity
Research has shown that tetrazole derivatives, including 1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione, possess notable antibacterial and antifungal properties. For instance:
- Bacterial Strains Tested : The compound was evaluated against Gram-negative bacteria such as Escherichia coli and fungi like Candida albicans.
- Results : In vitro assays revealed that certain derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione | E. coli | 10 | 15 |
| 1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione | C. albicans | 12 | 14 |
Anticancer Activity
The anticancer potential of 1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione has been explored in various studies:
- Cell Lines Tested : The compound was tested against human leukemia (L1210) and breast cancer (SK-BR-3) cell lines.
- Findings : It inhibited cell proliferation significantly over several days, with a reduction in Ki-67 expression and DNA synthesis rates observed in treated cells .
| Cell Line | IC50 (µM) | Effect on Ki-67 (%) |
|---|---|---|
| L1210 | 5.0 | -30 |
| SK-BR-3 | 6.5 | -25 |
The mechanisms underlying the biological activities of 1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione are multifaceted:
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.
Case Studies
Several studies have documented the biological activity of tetrazole derivatives:
- Antihypertensive Activity : A related study synthesized derivatives that demonstrated significant blood pressure-lowering effects through AT1 receptor inhibition .
- In Vivo Studies : Animal models have shown that compounds similar to 1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione exhibit anti-inflammatory effects in carrageenan-induced edema models .
Q & A
Q. What are the recommended synthetic routes for 1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione, and how can reaction conditions be optimized to improve yield?
The synthesis of tetrazole-thione derivatives typically involves cyclization or substitution reactions. For example, thiourea intermediates can be cyclized using phosphorus oxychloride (POCl₃) under reflux conditions (120°C, 6–8 hours) to form the tetrazole-thione core . Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction homogeneity.
- Catalyst use : Triethylamine (Et₃N) aids in deprotonation during cyclization steps .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3 v/v) or recrystallization from ethanol improves purity .
Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting storage at ≤25°C .
- pH sensitivity : The thione moiety protonates under acidic conditions (pH < 3), forming a thiol tautomer, which can be monitored via UV-Vis (λmax shift from 280 nm to 310 nm) .
Advanced Research Questions
Q. What mechanistic insights exist for this compound’s pharmacological activity, particularly in enzyme inhibition?
- Active-site binding : Analogous tetrazole-thiones (e.g., AM6701) act as covalent inhibitors by modifying cysteine residues in enzymes like monoacylglycerol lipase (MGL). Mass spectrometry (LC-MS/MS) confirms adduct formation via Michael addition .
- Kinetic studies : IC₅₀ values determined via fluorogenic substrate assays (e.g., 4-nitrophenyl acetate hydrolysis) reveal competitive inhibition patterns .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antitubercular IC₅₀ variability)?
- Assay standardization : Discrepancies arise from differences in bacterial strains (e.g., H37Rv vs. clinical isolates) or culture media. Use the Microplate Alamar Blue Assay (MABA) with triplicate technical replicates .
- Cytotoxicity controls : Normalize activity data against mammalian cell lines (e.g., Vero cells) to exclude non-specific toxicity .
Q. What computational methods predict the compound’s reactivity and binding modes?
- DFT calculations : Gaussian 09 at the B3LYP/6-31G(d,p) level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV), indicating nucleophilic attack susceptibility at the sulfur atom .
- Molecular docking (AutoDock Vina) : Dock into protein targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using a grid box centered on the active site (25 × 25 × 25 Å) .
Q. How can crystallographic software (e.g., SHELX, ORTEP) address ambiguities in structural assignments?
Q. What strategies improve regioselectivity in derivatization reactions (e.g., alkylation of the tetrazole ring)?
- Protecting groups : Use trityl chloride to block the N1 position, directing electrophiles to N2 .
- Solvent effects : Low-polarity solvents (e.g., toluene) favor N-alkylation over S-alkylation due to reduced nucleophilicity of the thione sulfur .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
